Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinazolinone group might undergo reactions typical of cyclic amides, while the thioacetate group could participate in reactions involving sulfur. The benzyl group might undergo reactions at the benzylic position .Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure of interest, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with certain derivatives being 1.5–3.0-fold more potent compared with the control 5-FU. Molecular docking studies suggested these compounds inhibit tumor cell growth through interactions with ATP binding sites of EGFR-TK and B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents showed that derivatives, including those structurally related to the query compound, displayed antibacterial and antifungal activities against a range of pathogens. The synthesis approach and the biological evaluation indicated these compounds have promising applications as antimicrobial agents (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Some studies focused on the synthesis of new thioxoquinazolinone derivatives and investigated their analgesic and antimicrobial activities. Compounds showed broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited significant analgesic and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents (Rajasekaran et al., 2013).
Synthesis and Characterization for Molecular Docking Studies
Another study focused on the detailed structural and vibrational analysis of a compound closely related to Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. The research included DFT calculations, molecular electrostatic potential, and molecular docking studies, aiming to explore the compound's inhibitory activity against BRCA2 complex, suggesting its potential application in cancer therapy (El-Azab et al., 2016).
Properties
IUPAC Name |
benzyl 2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15(25)22-11-12-24-20(27)17-9-5-6-10-18(17)23-21(24)29-14-19(26)28-13-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTKMIMRKXKFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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